2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This reaction is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazolopyridines .
Scientific Research Applications
2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of fluorescent pH indicators for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by activating the initiator enzyme caspase 9 and inducing the fragmentation of microtubule-associated protein 1-light chain 3 (LC3). This leads to the reduction of proliferating cell nuclear antigen (PCNA) levels, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: This compound has a methyl group instead of an ethyl group, which can affect its chemical properties and biological activity.
3-Ethyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: This compound has both an ethyl and a methyl group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H13N3/c1-2-11-6-7-5-9-4-3-8(7)10-11/h6,9H,2-5H2,1H3 |
InChI Key |
JZKZDGHAZCVDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2CNCCC2=N1 |
Origin of Product |
United States |
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